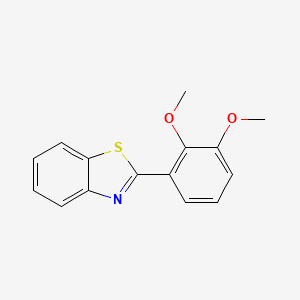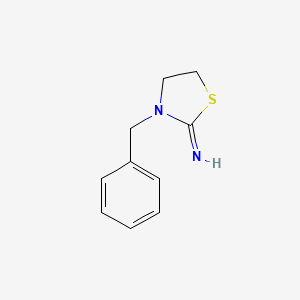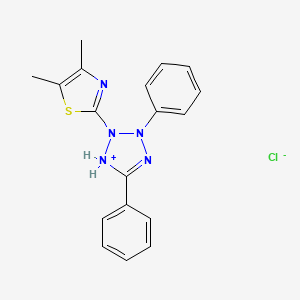
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring and a tetrazolium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4,5-dimethylthiazole with diphenyltetrazolium chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the tetrazolium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different tetrazolium derivatives, while reduction can produce dihydro forms of the compound.
Aplicaciones Científicas De Investigación
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is often employed in cell viability assays, where it serves as a colorimetric indicator.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials.
Mecanismo De Acción
The mechanism by which 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride exerts its effects is primarily through its interaction with cellular components. In cell viability assays, the compound is reduced by cellular enzymes to form a colored formazan product, which can be quantitatively measured. This reduction process is indicative of cellular metabolic activity and is used to assess cell viability and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
- 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-N-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-2-propanamine
Uniqueness
Compared to similar compounds, 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride stands out due to its unique combination of a thiazole ring and a tetrazolium moiety. This structure imparts specific chemical properties that make it particularly useful in biochemical assays and potential therapeutic applications.
Propiedades
Número CAS |
6193-35-7 |
|---|---|
Fórmula molecular |
C18H18ClN5S |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
2-(3,5-diphenyl-1H-tetrazol-1-ium-2-yl)-4,5-dimethyl-1,3-thiazole;chloride |
InChI |
InChI=1S/C18H17N5S.ClH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |
Clave InChI |
KYENMFWIKMBWJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
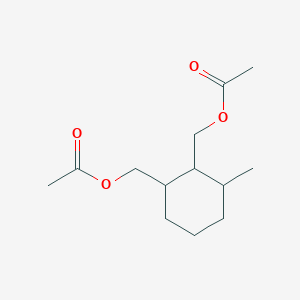
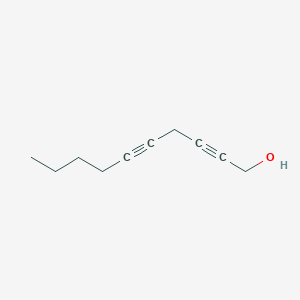
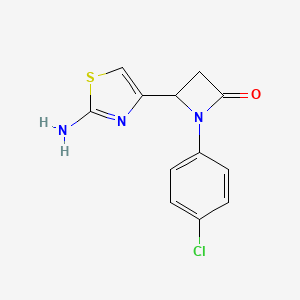
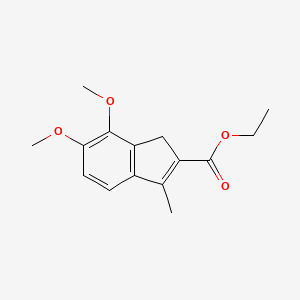
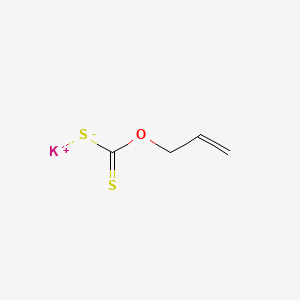
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)

